molecular formula C19H26N4O3S B7003350 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline

Cat. No.: B7003350
M. Wt: 390.5 g/mol
InChI Key: MOVSLOCPCAFIKV-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an oxazole ring, and a diazepane sulfonyl group

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-22-8-3-9-23(11-10-22)27(24,25)18-5-2-4-16(12-18)20-13-17-14-21-19(26-17)15-6-7-15/h2,4-5,12,14-15,20H,3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVSLOCPCAFIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NCC3=CN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline typically involves multiple steps, starting with the preparation of the oxazole ring and the diazepane sulfonyl group. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable base and solvent, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]benzene
  • **N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]pyridine

Uniqueness

Compared to similar compounds, N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline stands out due to its unique combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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